molecular formula C10H11FN2O B3017794 3-cyclopropyl-1-(2-fluorophenyl)urea CAS No. 81356-59-4

3-cyclopropyl-1-(2-fluorophenyl)urea

Cat. No.: B3017794
CAS No.: 81356-59-4
M. Wt: 194.209
InChI Key: VBKMITTYUPUVHV-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(2-fluorophenyl)urea is a chemical compound with the molecular formula C10H11FN2O It is known for its unique structure, which includes a cyclopropyl group and a fluorophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(2-fluorophenyl)urea typically involves the reaction of cyclopropylamine with 2-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopropylamine+2-Fluorophenyl isocyanateThis compound\text{Cyclopropylamine} + \text{2-Fluorophenyl isocyanate} \rightarrow \text{this compound} Cyclopropylamine+2-Fluorophenyl isocyanate→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

3-cyclopropyl-1-(2-fluorophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-3-(2-fluorophenyl)urea
  • 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)urea

Uniqueness

3-cyclopropyl-1-(2-fluorophenyl)urea is unique due to its specific combination of a cyclopropyl group and a fluorophenyl group attached to a urea moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-cyclopropyl-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-3-1-2-4-9(8)13-10(14)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKMITTYUPUVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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